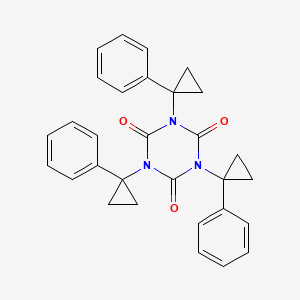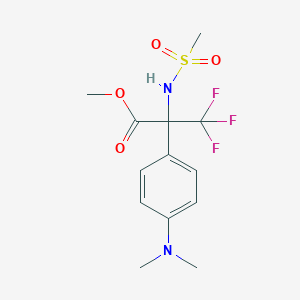![molecular formula C18H19NO4 B11505769 3-(4-Methoxyphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B11505769.png)
3-(4-Methoxyphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It features a methoxyphenyl group and a methylphenyl group attached to a propanoic acid backbone, with a formamido group linking the two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent such as malonic acid in the presence of a base like sodium ethoxide to form 4-methoxyphenylacetic acid.
Formation of the Methylphenyl Intermediate: 3-methylbenzaldehyde is reacted with formamide under acidic conditions to yield 3-methylphenylformamide.
Coupling Reaction: The two intermediates are then coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, 3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group.
Reduction: The formamido group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of 3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)AMINO]PROPANOIC ACID.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilization in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-HYDROXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-METHOXYPHENYL)-3-[(3-CHLOROPHENYL)FORMAMIDO]PROPANOIC ACID: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
Methoxy Group: The presence of the methoxy group can influence the compound’s reactivity and biological activity.
Methylphenyl Group: The methyl group can affect the compound’s steric and electronic properties, leading to unique interactions with molecular targets.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-12-4-3-5-14(10-12)18(22)19-16(11-17(20)21)13-6-8-15(23-2)9-7-13/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
BBBCREXMBKFVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11505688.png)
![N-[1-(2-Adamantan-1-yl-ethylamino)-2,2,2-trifluoro-1-trifluoromethyl-ethyl]-4-chloro-benzamide](/img/structure/B11505694.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11505700.png)
![N'-[2-hydroxy-2,2-bis(4-methoxyphenyl)acetyl]-N-(3-methylphenyl)benzohydrazide](/img/structure/B11505705.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11505715.png)
![N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B11505726.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11505734.png)
![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide](/img/structure/B11505740.png)
![8-(3-bromo-4-methylphenyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11505746.png)

![Ethyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11505772.png)
![4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11505776.png)
![7-[2-Hydroxy-3-[(piperidin-1-ylmethylene)-amino]-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11505777.png)
